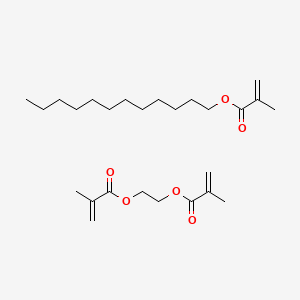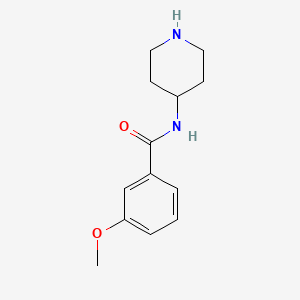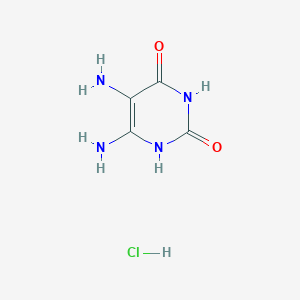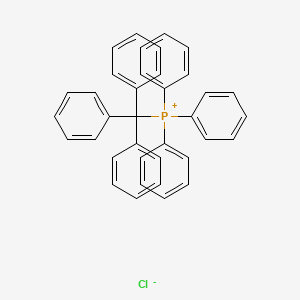
Dodecyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate is a complex polymeric compound. It is formed by the polymerization of 2-propenoic acid, 2-methyl-, 1,2-ethanediyl ester with dodecyl 2-methyl-2-propenoate. This compound is known for its unique properties and applications in various fields, including industrial and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Dodecyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate typically involves free radical polymerization. This process can be initiated using peroxides or persulfates as initiators. The reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using large reactors. The monomers are mixed with the initiators and subjected to controlled temperature and pressure conditions to ensure consistent polymer formation. The resulting polymer is then purified and processed into the desired form for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Applications De Recherche Scientifique
Dodecyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems due to its unique properties.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties.
Mécanisme D'action
The mechanism of action of Dodecyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The polymer can form strong intermolecular interactions with other compounds, leading to the formation of stable complexes. These interactions are crucial for its applications in drug delivery and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester, polymer with butyl 2-methyl-2-propenoate .
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and oxiranylmethyl 2-methyl-2-propenoate .
Uniqueness
Compared to similar compounds, Dodecyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate exhibits unique properties such as enhanced hydrophobicity and improved mechanical strength. These characteristics make it particularly suitable for applications requiring durable and water-resistant materials.
Propriétés
Formule moléculaire |
C26H44O6 |
|---|---|
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
dodecyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H30O2.C10H14O4/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-7(2)9(11)13-5-6-14-10(12)8(3)4/h2,4-14H2,1,3H3;1,3,5-6H2,2,4H3 |
Clé InChI |
YVUPJRVTTNZUEI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C(=C)C |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C(=C)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-[2-[[2-hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]amino]ethyl]carbamate](/img/structure/B1635028.png)




![2-Methyl-4-[(3-methylphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1635065.png)

![ethyl 7-oxo-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1635087.png)





![4-Chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B1635101.png)
